molecular formula C10H8F15NO3S<br>C7F15SO2N(CH3)CH2CH2OH B13409738 1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl- CAS No. 68555-76-0

1-Heptanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methyl-

Cat. No.: B13409738
CAS No.: 68555-76-0
M. Wt: 507.22 g/mol
InChI Key: UIZUTEDYGNRNSW-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-(2-hydroxyethyl)-N-metylheptane-1-sulfonamide is a fluorinated sulfonamide compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-(2-hydroxyethyl)-N-metylheptane-1-sulfonamide typically involves the reaction of a fluorinated heptane derivative with a sulfonamide precursor. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the sulfonamide bond. The process may also involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-(2-hydroxyethyl)-N-metylheptane-1-sulfonamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield fluorinated derivatives with different functional groups, while oxidation reactions may produce sulfonic acids or other oxidized forms .

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-(2-hydroxyethyl)-N-metylheptane-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-(2-hydroxyethyl)-N-metylheptane-1-sulfonamide involves its interaction with molecular targets through its fluorinated and sulfonamide functional groups. These interactions can affect various biochemical pathways, including enzyme inhibition and protein binding. The compound’s high fluorine content also contributes to its stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-(2-hydroxyethyl)heptane-1-sulfonamide
  • N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-(2-hydroxyethyl)heptane-1-sulfonamide

Uniqueness

1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-Pentadecafluoro-N-(2-hydroxyethyl)-N-metylheptane-1-sulfonamide is unique due to its specific combination of fluorinated and sulfonamide functional groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may offer enhanced stability, hydrophobicity, and potential for various applications .

Properties

CAS No.

68555-76-0

Molecular Formula

C10H8F15NO3S
C7F15SO2N(CH3)CH2CH2OH

Molecular Weight

507.22 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-N-methylheptane-1-sulfonamide

InChI

InChI=1S/C10H8F15NO3S/c1-26(2-3-27)30(28,29)10(24,25)8(19,20)6(15,16)4(11,12)5(13,14)7(17,18)9(21,22)23/h27H,2-3H2,1H3

InChI Key

UIZUTEDYGNRNSW-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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